molecular formula C17H17ClN4O4 B12370369 Prmt5-IN-35

Prmt5-IN-35

Cat. No.: B12370369
M. Wt: 376.8 g/mol
InChI Key: ITEKIFMGFZAFPM-UHUCENGFSA-N
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Description

Prmt5-IN-35 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where PRMT5 is often overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-35 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Prmt5-IN-35 has a wide range of scientific research applications:

Mechanism of Action

Prmt5-IN-35 exerts its effects by selectively inhibiting PRMT5, thereby preventing the methylation of arginine residues on target proteins. This inhibition disrupts various cellular processes, including gene expression, RNA splicing, and signal transduction. The molecular targets and pathways involved include the PI3K/AKT/mTOR and ERK signaling pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prmt5-IN-35 is unique due to its high selectivity and potency against PRMT5, making it a valuable tool in both research and therapeutic contexts. Its ability to inhibit PRMT5 without affecting other methyltransferases sets it apart from other inhibitors .

Properties

Molecular Formula

C17H17ClN4O4

Molecular Weight

376.8 g/mol

IUPAC Name

(2R,3S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chlorophenyl)-hydroxymethyl]oxolane-3,4-diol

InChI

InChI=1S/C17H17ClN4O4/c18-9-3-1-8(2-4-9)11(23)14-12(24)13(25)17(26-14)22-6-5-10-15(19)20-7-21-16(10)22/h1-7,11-14,17,23-25H,(H2,19,20,21)/t11-,12?,13+,14-,17-/m1/s1

InChI Key

ITEKIFMGFZAFPM-UHUCENGFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H]2C([C@@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl

Origin of Product

United States

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